4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols, with reaction conditions typically involving organic solvents and bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted triazines, oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3,5-triazine: A precursor in the synthesis of 4-Chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine.
6-Chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine:
Uniqueness
This compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11ClN4O |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-chloro-6-(oxolan-2-ylmethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11ClN4O/c9-7-11-6(12-8(10)13-7)4-5-2-1-3-14-5/h5H,1-4H2,(H2,10,11,12,13) |
InChI Key |
KJGPSJXYXNVTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
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